molecular formula C23H22O B12591403 Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy- CAS No. 649556-18-3

Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy-

Cat. No.: B12591403
CAS No.: 649556-18-3
M. Wt: 314.4 g/mol
InChI Key: XSZIJKFEQVLXBJ-UHFFFAOYSA-N
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Description

Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy- is an organic compound that features a benzene ring substituted with a 4-methoxy group and a 1-(4,4-diphenyl-3-butenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy- typically involves the reaction of 4-methoxybenzene with 4,4-diphenyl-3-butenyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the methoxybenzene acts as a nucleophile attacking the electrophilic carbon in the 4,4-diphenyl-3-butenyl bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the double bond in the 4,4-diphenyl-3-butenyl group to a single bond.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-(4,4-diphenyl-3-butenyl)-4-hydroxy-: Similar structure but with a hydroxy group instead of a methoxy group.

    Benzene, 1-(4,4-diphenyl-3-butenyl)-4-chloro-: Similar structure but with a chloro group instead of a methoxy group.

    Benzene, 1-(4,4-diphenyl-3-butenyl)-4-nitro-: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy- imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.

Properties

CAS No.

649556-18-3

Molecular Formula

C23H22O

Molecular Weight

314.4 g/mol

IUPAC Name

1-(4,4-diphenylbut-3-enyl)-4-methoxybenzene

InChI

InChI=1S/C23H22O/c1-24-22-17-15-19(16-18-22)9-8-14-23(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-7,10-18H,8-9H2,1H3

InChI Key

XSZIJKFEQVLXBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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